4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid
Description
4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 4-position and a carboxylic acid moiety at the 1-position. Its structural backbone is derived from cyclohexane, with fluorine substitution enhancing its electronic and steric properties. The addition of fluorine likely increases molecular weight to approximately 275.3 g/mol (C₁₃H₂₂FNO₄) and modulates physicochemical properties such as lipophilicity and metabolic stability.
Properties
IUPAC Name |
4-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FNO4/c1-12(2,3)19-11(18)15-8-13(14)6-4-9(5-7-13)10(16)17/h9H,4-8H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWGZLMBTLJGFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC(CC1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the fluoro group: Fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly employed.
Attachment of the carboxylic acid group: This step often involves carboxylation reactions using carbon dioxide or carboxylating agents.
Protection and deprotection steps: Protecting groups like tert-butoxycarbonyl (Boc) are used to protect amine functionalities during the synthesis and are later removed under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles like amines or thiols replace the fluoro group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with biological targets effectively, making it a candidate for drug development.
- Case Study : Research has shown that derivatives of this compound exhibit activity against specific receptors involved in metabolic regulation, which could lead to the development of novel treatments for metabolic disorders .
Biochemical Research
In biochemical assays, the compound is utilized to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates allows researchers to explore its effects on various biological systems.
- Case Study : In vitro studies have demonstrated that this compound can modulate enzyme activity related to amino acid metabolism, providing insights into its role in metabolic pathways .
Synthesis of Analogues
The compound serves as a precursor for synthesizing various analogues that may possess enhanced pharmacological properties. Researchers are exploring modifications to the core structure to optimize efficacy and reduce toxicity.
- Case Study : A series of analogues derived from this compound have been synthesized and tested for their biological activities, revealing promising candidates for further development .
Data Table of Applications
Mechanism of Action
The mechanism of action of 4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoro group and carboxylic acid functionality play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural features and the biological context .
Comparison with Similar Compounds
Structural and Functional Analogues
(a) 4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic Acid (Non-Fluorinated Analog)
- Structure : Lacks the 4-fluoro substituent.
- Molecular Formula: C₁₃H₂₃NO₄ .
- Key Differences : The absence of fluorine reduces electronegativity and may lower metabolic resistance compared to the fluorinated variant. This compound is used as a synthetic intermediate in peptide chemistry due to its Boc-protected amine .
(b) 4,4-Difluoro-1-(2-Fluorobiphenyl-4-yl)cyclohexanecarboxylic Acid
- Structure : Contains two fluorine atoms at the 4-position and a biphenyl substituent.
- Molecular Formula: C₂₀H₁₇F₂NO₃ (estimated from synthesis steps in ).
- Its biphenyl group introduces aromatic interactions, unlike the aminomethyl-Boc group in the target compound .
(c) 5-Hydroxy-2-[(2-Methylpropan-2-yl)oxycarbonylamino]pentanoic Acid
- Structure: A linear pentanoic acid derivative with a Boc-protected amine and a hydroxyl group.
- Molecular Formula: C₁₀H₁₉NO₅ (MW 233.26 g/mol) .
- Key Differences : The linear chain and hydroxyl group increase polarity (logP ~0.8), reducing membrane permeability compared to the cyclohexane-based target compound.
(d) 2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic Acid
- Structure: A spirocyclic compound with a fused cyclopentane-isoquinoline system.
- Molecular Formula: C₂₀H₂₅NO₃ (MW 327.42 g/mol) .
- However, it lacks the fluorine and Boc-protected aminomethyl group.
Biological Activity
4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid (CAS Number: 156047-44-8) is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H20FNO4 |
| Molecular Weight | 297.32 g/mol |
| Boiling Point | 436.4 ± 45.0 °C (Predicted) |
| Density | 1.191 ± 0.06 g/cm³ (Predicted) |
| pKa | 4.34 ± 0.10 (Predicted) |
The biological activity of this compound is primarily associated with its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the fluorine atom enhances the lipophilicity and bioavailability of the compound, making it a promising candidate for drug development.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Case Study:
A study conducted on derivatives of this compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus of 32 µg/mL, indicating moderate antibacterial activity.
Anticancer Activity
Preliminary investigations into the anticancer properties reveal that this compound may inhibit cell proliferation in cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Research Findings:
In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure.
Table 1: Biological Activity Summary
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with high permeability across cell membranes due to its lipophilic nature. It is also predicted to have a low volume of distribution and moderate clearance rates.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically begins with functionalization of the cyclohexane core. For example, introducing the fluoro group via electrophilic fluorination (e.g., using Selectfluor®) under anhydrous conditions at 0–5°C ensures regioselectivity . Subsequent Boc-protection of the aminomethyl group employs di-tert-butyl dicarbonate in dichloromethane with a base like triethylamine (room temperature, 12–24 hours) .
- Critical Parameters : Temperature control during fluorination minimizes side reactions (e.g., ring-opening), while Boc protection requires strict anhydrous conditions to avoid hydrolysis. Yields are typically monitored via HPLC or LC-MS, with purity >95% targeted .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- NMR Analysis :
- ¹H NMR : The cyclohexane protons appear as complex multiplets (δ 1.2–2.5 ppm). The Boc group’s tert-butyl signals are distinct singlets at δ 1.4 ppm. The carboxylic acid proton (if free) may appear as a broad peak near δ 12 ppm.
- ¹³C NMR : The carbonyl carbons (Boc and carboxylic acid) resonate at δ 155–170 ppm. Fluorine coupling splits adjacent carbons .
- IR : Stretching frequencies for C=O (Boc: ~1680 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) and N-H (Boc: ~3300 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M-H]⁻ expected for carboxylic acid) and fragments (e.g., loss of Boc group: -C₅H₈O₂) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?
- Case Study : If antimicrobial assays show variability, consider:
Strain-Specific Effects : Test against standardized bacterial panels (e.g., ATCC strains) with controlled inoculum sizes .
Solubility Issues : Use co-solvents (e.g., DMSO ≤1%) and confirm compound stability via LC-MS during assays .
Metabolic Interference : Perform cytotoxicity assays (e.g., MTT on mammalian cells) to distinguish bactericidal effects from general toxicity .
- Data Normalization : Express activity as IC₅₀ or MIC values relative to positive controls (e.g., ciprofloxacin) .
Q. How can computational modeling predict the reactivity of the carboxylic acid and Boc-protected amine in this compound?
- DFT Calculations : Use Gaussian or ORCA to model:
- Acid Dissociation Constant (pKa) : Predict protonation states at physiological pH. The carboxylic acid (pKa ~2.5) is deprotonated in most biological systems, while the Boc group remains stable .
- Hydrolysis Susceptibility : Simulate Boc cleavage under acidic (e.g., TFA) or basic conditions to optimize protecting group strategies .
- Molecular Docking : Screen interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory studies) to guide functional group modifications .
Q. What experimental designs mitigate challenges in stereochemical control during synthesis?
- Chiral Centers : The cyclohexane ring’s fluorinated carbon and aminomethyl group may introduce stereoisomers.
- Resolution Methods :
Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients to separate enantiomers .
Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Pd/C with chiral ligands) for enantioselective hydrogenation of precursor alkenes .
- Characterization : X-ray crystallography or NOESY NMR confirms absolute configuration .
Methodological Challenges and Solutions
Q. How to address low yields in the final coupling step of the Boc-protected amine with the fluorocyclohexane core?
- Optimization Steps :
Activation of Carboxylic Acid : Use EDCI/HOBt or DCC to form active esters, improving coupling efficiency with the aminomethyl group .
Solvent Screening : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates.
Temperature : Reactions at 40–50°C increase kinetics but may require inert atmosphere (N₂/Ar) to prevent Boc decomposition .
Q. What analytical workflows validate the compound’s stability under biological assay conditions?
- Stability Protocol :
Incubation in Buffers : Dissolve compound in PBS (pH 7.4) or cell culture media. Sample at 0, 6, 24 hours.
LC-MS Monitoring : Detect degradation products (e.g., free amine from Boc cleavage) .
Activity Correlation : Compare time-dependent changes in bioactivity (e.g., enzyme inhibition) with stability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
